1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18833155
Molecular Formula: C10H7Cl2F3O
Molecular Weight: 271.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7Cl2F3O |
|---|---|
| Molecular Weight | 271.06 g/mol |
| IUPAC Name | 1-chloro-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-4-6(10(13,14)15)2-3-8(7)11/h2-4,9H,1H3 |
| Standard InChI Key | UOEOHVOYIAIMOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one features a propan-2-one backbone bonded to a disubstituted phenyl ring. The phenyl group is functionalized with a chlorine atom at the ortho position and a trifluoromethyl (-CF) group at the para position relative to the ketone moiety. A second chlorine atom is attached to the carbonyl-bearing carbon, completing the substitution pattern.
The molecular formula is CHClFO, with a molecular weight of 275.07 g/mol. The presence of electronegative groups (Cl, CF) induces significant electron-withdrawing effects, polarizing the carbonyl group and enhancing reactivity toward nucleophilic attack.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFO |
| Molecular Weight | 275.07 g/mol |
| Boiling Point | 245–250°C (estimated) |
| Density | 1.52 g/cm (estimated) |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one typically involves a multi-step process:
-
Friedel-Crafts Acylation:
A benzene derivative substituted with a trifluoromethyl group undergoes acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl). This step introduces the propan-2-one backbone. -
Halogenation:
Subsequent chlorination at the ortho position of the phenyl ring is achieved via electrophilic aromatic substitution, employing Cl or sulfuryl chloride (SOCl) under controlled conditions. -
Purification:
Column chromatography or recrystallization isolates the final product, with yields optimized by adjusting reaction temperature, solvent polarity, and catalyst loading.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl, DCM, 0°C → RT | 65–70 |
| Halogenation | SOCl, FeCl, 40°C | 80–85 |
| Purification | Hexane/EtOAc (3:1) | 95+ |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atoms at the carbonyl carbon and ortho position are susceptible to nucleophilic displacement. For example:
-
Reaction with amines: Primary amines (e.g., methylamine) substitute the carbonyl-bound chlorine, forming β-ketoamine derivatives.
-
Grignard Reagents: Organomagnesium compounds attack the ketone, yielding tertiary alcohols after hydrolysis.
Stability Considerations
Applications in Industrial and Medicinal Chemistry
Pharmaceutical Intermediates
This compound serves as a precursor to bioactive molecules, including:
-
Antifungal agents: Derivatives with imidazole or triazole moieties exhibit potent activity against Candida spp..
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Kinase inhibitors: Functionalization at the chloro sites enables the synthesis of tyrosine kinase inhibitors for oncology applications.
Agrochemical Development
Incorporation into herbicidal and insecticidal formulations leverages its ability to disrupt enzymatic pathways in pests. For instance, analogs targeting acetolactate synthase (ALS) are under investigation for weed control.
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